molecular formula C20H29NO5 B13357428 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate

2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate

Cat. No.: B13357428
M. Wt: 363.4 g/mol
InChI Key: XJAAHPJPHIVYAQ-MDZDMXLPSA-N
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Description

2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes tert-butyl groups, a methoxyacrylamido moiety, and a phenyl methyl carbonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate typically involves multiple steps. One common approach is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl methyl carbonates.

Scientific Research Applications

Chemistry: In chemistry, 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block in the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: In medicine, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyacrylamido group plays a crucial role in its binding affinity and specificity, while the tert-butyl groups enhance its stability and lipophilicity.

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

[2,4-ditert-butyl-5-[[(E)-3-methoxyprop-2-enoyl]amino]phenyl] methyl carbonate

InChI

InChI=1S/C20H29NO5/c1-19(2,3)13-11-14(20(4,5)6)16(26-18(23)25-8)12-15(13)21-17(22)9-10-24-7/h9-12H,1-8H3,(H,21,22)/b10-9+

InChI Key

XJAAHPJPHIVYAQ-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/OC)OC(=O)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C=COC)OC(=O)OC)C(C)(C)C

Origin of Product

United States

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